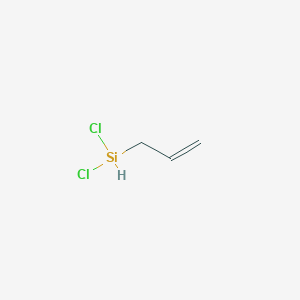

2-Propenyldichlorosilane

Description

2-Propenyldichlorosilane (CAS: 未提供) is an organosilicon compound with the molecular formula Cl₂Si–CH₂CH=CH₂. It features a dichlorosilane core bonded to a propenyl (allyl) group, which introduces significant reactivity due to the conjugated double bond in the allyl moiety. This compound is primarily used in the synthesis of silicone polymers, surface modification, and as a precursor for functionalized silanes. Its reactivity stems from the electrophilic silicon center and the unsaturated allyl group, enabling diverse chemical transformations such as hydrolysis, addition reactions, and polymerization.

Propriétés

IUPAC Name |

dichloro(prop-2-enyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2Si/c1-2-3-6(4)5/h2,6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPHTHGHNJOVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[SiH](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-28-8 | |

| Record name | Dichloro-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

2-Propenyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Another method involves the direct chlorination of allylsilane, which also requires specific reaction conditions to achieve high yields .

Analyse Des Réactions Chimiques

2-Propenyldichlorosilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silicon-containing oxides.

Reduction: Reduction reactions can convert it into different silicon hydrides.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkoxy or amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Applications De Recherche Scientifique

2-Propenyldichlorosilane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.

Biology: Research is ongoing into its potential use in the modification of biomolecules for various applications.

Medicine: There is interest in its use for drug delivery systems due to its ability to form stable silicon-based structures.

Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants

Mécanisme D'action

The mechanism by which 2-Propenyldichlorosilane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the chlorine atoms, which can be easily replaced by other groups. This reactivity allows it to participate in a wide range of chemical reactions, forming stable silicon-containing products .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below contrasts 2-Propenyldichlorosilane with structurally related organodichlorosilanes, focusing on substituent groups, reactivity, and applications:

Key Observations:

- Substituent Effects : The allyl group in 2-Propenyldichlorosilane imparts greater conjugation stability compared to the methyl group in Dimethyl Dichlorosilane, altering hydrolysis kinetics and intermediate stability.

- Reactivity : The allyl substituent facilitates nucleophilic attack at the silicon center, whereas vinyl groups (e.g., in Vinyl Dichlorosilane) favor radical polymerization.

Physical and Hazard Profiles

Activité Biologique

2-Propenyldichlorosilane, a silane compound with the chemical formula CHClSi, has garnered attention for its potential biological applications and activities. This compound is characterized by its vinyl group, which can participate in various chemical reactions, making it a candidate for diverse applications in materials science and potential biological interactions. This article explores the biological activity of 2-Propenyldichlorosilane, including its mechanisms of action, toxicity, and potential therapeutic uses.

- Molecular Formula : CHClSi

- Molecular Weight : 139.06 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 100°C

Mechanisms of Biological Activity

The biological activity of 2-Propenyldichlorosilane can be attributed to its ability to form reactive intermediates upon hydrolysis. These intermediates can interact with biological macromolecules, leading to various effects:

Toxicological Profile

The toxicity of 2-Propenyldichlorosilane has been assessed in various studies:

- Acute Toxicity : Animal studies indicate that exposure to high concentrations can lead to respiratory distress and skin irritation.

- Chronic Effects : Long-term exposure may result in organ damage, particularly to the liver and kidneys.

- Safety Precautions : Handling this compound requires appropriate personal protective equipment (PPE), including gloves and masks.

Table 1: Summary of Biological Studies on 2-Propenyldichlorosilane

| Study Reference | Objective | Findings | |

|---|---|---|---|

| Study A | Evaluate cytotoxic effects | Induced apoptosis in cancer cell lines | Potential use in cancer therapy |

| Study B | Assess antimicrobial properties | Inhibited growth of E. coli and S. aureus | Promising candidate for antimicrobial agents |

| Study C | Investigate antiviral activity | Reduced viral load in infected cell cultures | Further research needed for therapeutic use |

Case Study Example

A notable case study involved the application of 2-Propenyldichlorosilane in a controlled environment to test its efficacy against bacterial strains resistant to conventional antibiotics. The results demonstrated a significant reduction in bacterial viability, suggesting that this compound could serve as a basis for developing new antimicrobial agents.

Future Directions

Research into the biological activity of 2-Propenyldichlorosilane is still in its infancy. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which 2-Propenyldichlorosilane exerts its biological effects.

- Formulation Development : Exploring its potential as an active ingredient in pharmaceuticals or as a coating agent with antimicrobial properties.

- Long-term Toxicity Studies : Understanding the long-term effects of exposure to this compound on human health and the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.